molecular formula C20H22N2O3 B6056030 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide

1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide

Cat. No. B6056030
M. Wt: 338.4 g/mol
InChI Key: KNKRHILQDSBRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a prodrug that is converted into its active form, which acts as an agonist of the AMPA receptor. AMPA has been studied extensively for its potential use in treating various neurological disorders, including Alzheimer's disease and epilepsy. In

Mechanism of Action

1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide acts as an agonist of the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor, which is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide binds to the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor, it causes the influx of cations, including sodium and calcium ions, into the postsynaptic neuron, leading to depolarization and the generation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
Biochemical and Physiological Effects:
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, the promotion of neurogenesis, and the modulation of neurotransmitter release. In addition, 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its high potency and specificity for the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor. This allows researchers to study the effects of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide on synaptic plasticity and memory formation with a high degree of precision. However, one limitation of using 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its potential toxicity at high doses, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for research on 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide, including the development of new 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor agonists with improved potency and selectivity, the investigation of the role of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in synaptic plasticity and memory formation, and the exploration of the potential therapeutic applications of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in various neurological disorders. In addition, the use of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in combination with other drugs or therapies may enhance its effectiveness and reduce its potential side effects.

Synthesis Methods

The synthesis of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide involves several steps, starting with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-acetylprolinamide in the presence of a base to form the desired product, 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research is the use of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide as a potential treatment for neurological disorders, including Alzheimer's disease and epilepsy. 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, and it has also been shown to reduce seizure activity in animal models of epilepsy.

properties

IUPAC Name

1-acetyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(23)22-13-5-8-19(22)20(24)21-18-7-4-3-6-17(18)15-9-11-16(25-2)12-10-15/h3-4,6-7,9-12,19H,5,8,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRHILQDSBRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide

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